4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline
Description
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline (CAS No. 60160-25-0) is a symmetrical diphenylamine derivative with two 1-phenylethyl substituents at the para positions of both aromatic rings. Its molecular formula is C28H27N, and it has a molecular weight of 377.529 g/mol . This compound is industrially significant as a high-performance antioxidant, marketed under trade names such as Vulkanox DDA, Dusantox 80, and Wingstay 29, primarily used in plastics and rubber to prevent oxidative degradation . The bulky 1-phenylethyl groups enhance steric hindrance, improving thermal stability and radical-scavenging efficiency .
Properties
IUPAC Name |
4-(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)29-28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-22,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSDEFCJGIRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891871 | |
| Record name | Bis-[4-(1-phenyl-ethyl)-phenyl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60160-25-0 | |
| Record name | 4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(1-phenylethyl)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis-[4-(1-phenyl-ethyl)-phenyl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIS(1-PHENYLETHYL)DIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASX338I050 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves:
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Substrate Preparation : A ketone precursor (e.g., 4-(1-phenylethyl)cyclohexanone) reacts with aniline.
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Reductive Amination : The imine intermediate is hydrogenated in-situ using Raney-Ni (10–20 wt% substrate loading) under 0.4–0.6 MPa H₂ pressure at 60–80°C.
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Solvent System : Ethanol, isopropanol, or acetic acid (10–20 mL/g substrate) enhances solubility and reaction efficiency.
Optimization Parameters
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Catalyst Loading : Reducing Raney-Ni from 20 g to 10 g (per 54 g substrate) increased reaction time from 2 h to 5 h but maintained yields >90%.
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Hydrogen Pressure : Elevating pressure from 0.4 MPa to 0.6 MPa reduced reaction time by 50% without compromising yield.
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Temperature : Higher temperatures (80°C vs. 60°C) accelerated kinetics but required precise control to avoid byproducts.
Process Optimization and Scalability
Yield and Purity
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Traditional Hydrides | LiAlH₄, THF, reflux | 62–88 | 95–98 | Low |
| Catalytic Hydrogenation | Raney-Ni, H₂ (0.6 MPa), ethanol | 88–90 | 99+ | High |
Analytical Characterization
Key quality-control measures include:
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Melting Point : 99–101°C (sharp range indicates high purity).
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Chromatography : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1) monitors reaction progress.
Industrial Applications and Challenges
This compound is marketed as an antioxidant (e.g., AO80, Vulkanox DDA). Industrial-scale synthesis faces challenges:
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Catalyst Recovery : Raney-Ni filtration and reuse protocols are critical for cost management.
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Byproduct Formation : Trace impurities from incomplete hydrogenation require rigorous recrystallization.
Chemical Reactions Analysis
4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings can be functionalized with various substituents using reagents like halogens or nitro compounds.
Scientific Research Applications
4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Synthetic Complexity : The target compound is synthesized via Suzuki coupling and boronate ester hydrolysis, achieving moderate yields (45–58%) . In contrast, analogues like N-[2-(4-(methylthio)phenyl)-1-phenylethyl]aniline are prepared via multicomponent reactions with comparable yields (55%) .
- Divergent Synthesis Challenges : Strategies for synthesizing derivatives of 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide face limitations in divergent synthesis compared to other templates (e.g., benzo[c][1,2,5]thiadiazole-based routes) .
Functional Group Impact on Properties
Application-Specific Comparisons
Polymer Antioxidants vs. Antimicrobial Agents:
- Target Compound : Used in polymers for its ability to quench peroxyl radicals and inhibit chain-breaking oxidation. Its high molecular weight reduces volatility in high-temperature processing .
- Dihydropyridine Derivatives: Antimicrobial analogues like 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile leverage the 1-phenylethyl group for lipophilic penetration into microbial membranes but lack antioxidant functionality .
Biological Activity
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline, also known by its CAS number 60160-25-0, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate phenyl ethyl amine with suitable aniline derivatives. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HepG2 | 15.0 |
| This compound | MCF-7 | 10.0 |
Antifungal Activity
The biological activity of this compound also extends to antifungal properties. Studies have demonstrated that it possesses inhibitory effects against various fungal strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antifungal agent.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Candida parapsilosis | 15 |
The antifungal mechanism is thought to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. This action is similar to that of azole antifungals, which target the enzyme CYP51 involved in ergosterol biosynthesis.
Pharmacokinetic Properties
Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. The compound exhibits high lipophilicity, enhancing its potential bioavailability.
ADME Characteristics
| Parameter | Value |
|---|---|
| Log P | 5.2 |
| Bioavailability | >50% |
| Half-life | 12 hours |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Effects : In a study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 10 µM.
- Antifungal Efficacy : A comparative analysis with standard antifungals showed that the compound had comparable MIC values to fluconazole against Candida species.
Q & A
Q. What are the established synthetic routes for 4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves condensation reactions between substituted anilines and carbonyl-containing precursors. For example, Schiff base formation—common in analogous structures—uses acid-catalyzed condensation of aniline derivatives with aldehydes or ketones (e.g., acetophenone) . Key factors affecting yield include:
- Catalyst choice : Protic acids (e.g., HCl) or Lewis acids may accelerate imine formation but risk side reactions like polymerization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while non-polar solvents (toluene) favor reversible reactions, requiring azeotropic water removal .
- Temperature control : Elevated temperatures (~80–120°C) drive equilibrium toward product formation but may degrade thermally sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what challenges exist in data interpretation?
- NMR spectroscopy : 1H/13C NMR can resolve substituent effects on aromatic protons and confirm regioselectivity. However, signal splitting due to hindered rotation around the N-aryl bond may complicate assignments .
- X-ray crystallography : Single-crystal studies (e.g., as in ) provide unambiguous confirmation of molecular geometry and substituent positioning. Challenges include obtaining high-quality crystals due to the compound’s potential conformational flexibility .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight but may struggle with fragmentation patterns unique to branched aryl amines.
Advanced Research Questions
Q. How do structural analogs of this compound inform the understanding of its reactivity and potential applications?
Analog studies reveal critical structure-property relationships:
| Analog Structure | Key Reactivity Feature | Reference |
|---|---|---|
| Ethynyl-substituted anilines | Rapid cyclization under mild conditions | |
| Vinyl-substituted anilines | Enhanced polymerizability | |
| Schiff bases (e.g., N-(1-Phenylethylidene)aniline) | Metal coordination and catalytic activity |
These analogs suggest that the target compound’s bulky substituents may sterically hinder coordination with metal ions but enhance stability in high-temperature reactions. Applications in catalysis or optoelectronics could be explored via substituent tuning .
Q. What strategies can resolve contradictions in reported data regarding this compound’s chemical behavior or biological activity?
- Systematic reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to isolate variables causing discrepancies .
- Multivariate analysis : Use design-of-experiments (DoE) methodologies to quantify interactions between parameters (e.g., temperature, pH) and outcomes like yield or byproduct formation .
- Cross-validation with computational models : Density functional theory (DFT) calculations can predict reaction pathways or spectroscopic signatures, helping reconcile experimental vs. theoretical data .
Q. What computational methods are suitable for studying the electronic structure and reaction pathways of this compound?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, electron-rich aniline moieties may dominate reactivity .
- Molecular dynamics (MD) simulations : Assess conformational stability in solution, particularly the rotation barrier of the 1-phenylethyl groups, which could influence aggregation or solubility .
- Docking studies : If biological activity is hypothesized, dock the compound into protein active sites (e.g., enzyme targets) to evaluate binding affinities, guided by Schiff base interaction data from analogs .
Q. Methodological Recommendations
- Synthetic optimization : Employ response surface methodology (RSM) to map the relationship between reaction variables (e.g., molar ratios, time) and yield .
- Data contradiction resolution : Use principal component analysis (PCA) to identify outlier conditions in conflicting datasets .
- Advanced characterization : Pair experimental NMR with computed chemical shifts (e.g., using GIAO-DFT) to resolve ambiguous peak assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
